molecular formula C20H27NO3 B021444 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate CAS No. 101711-09-5

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate

Cat. No. B021444
M. Wt: 329.4 g/mol
InChI Key: HDUXUOVCPBZSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate, also known as MPPG, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating the signaling of several G protein-coupled receptors (GPCRs).

Scientific Research Applications

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been widely used in scientific research as a tool to investigate the role of GRK2 in GPCR signaling. It has been shown to be a potent and selective inhibitor of GRK2, with little or no effect on other GRK isoforms. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been used to study the regulation of several GPCRs, including the β-adrenergic receptor, the angiotensin II type 1 receptor, and the dopamine D1 receptor. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has also been used to investigate the role of GRK2 in heart failure, hypertension, and diabetes.

Mechanism Of Action

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate inhibits GRK2 by binding to its kinase domain, which prevents it from phosphorylating GPCRs. This results in the desensitization of GPCR signaling, which can have both beneficial and detrimental effects depending on the specific receptor and the context in which it is activated. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to be a competitive inhibitor of GRK2, with a Ki value of approximately 9 nM.

Biochemical And Physiological Effects

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to have several biochemical and physiological effects, depending on the specific receptor and the context in which it is activated. For example, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to enhance β-adrenergic receptor-mediated contractility in cardiac myocytes, which could be beneficial in the treatment of heart failure. On the other hand, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to impair insulin signaling in adipocytes, which could contribute to the development of insulin resistance and type 2 diabetes.

Advantages And Limitations For Lab Experiments

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has several advantages for lab experiments, including its potency, selectivity, and relatively low cost. However, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate also has some limitations, including its potential off-target effects and the need for careful dose titration to avoid nonspecific effects.

Future Directions

There are several future directions for research on 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate. One area of interest is the development of more selective inhibitors of GRK2 that do not have off-target effects. Another area of interest is the investigation of the role of GRK2 in other physiological and pathological processes, such as cancer and inflammation. Additionally, the use of 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate in combination with other drugs or therapies could be explored as a potential treatment for various diseases.

Synthesis Methods

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate can be synthesized by a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidone with 3-methyl-1-pentynylmagnesium bromide, followed by the reaction of the resulting intermediate with phenyl chloroformate. The final step involves the reaction of the intermediate with glycolic acid to yield 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate.

properties

CAS RN

101711-09-5

Product Name

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-phenylhept-3-ynoate

InChI

InChI=1S/C20H27NO3/c1-4-16(2)10-13-20(23,17-8-6-5-7-9-17)19(22)24-18-11-14-21(3)15-12-18/h5-9,16,18,23H,4,11-12,14-15H2,1-3H3

InChI Key

HDUXUOVCPBZSCM-UHFFFAOYSA-N

SMILES

CCC(C)C#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O

Canonical SMILES

CCC(C)C#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O

synonyms

1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate

Origin of Product

United States

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